CaV1.3 antagonist-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

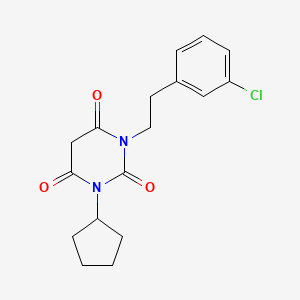

Molecular Formula |

C17H19ClN2O3 |

|---|---|

Molecular Weight |

334.8 g/mol |

IUPAC Name |

1-[2-(3-chlorophenyl)ethyl]-3-cyclopentyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C17H19ClN2O3/c18-13-5-3-4-12(10-13)8-9-19-15(21)11-16(22)20(17(19)23)14-6-1-2-7-14/h3-5,10,14H,1-2,6-9,11H2 |

InChI Key |

AJKSBVCOTKODMF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C(=O)CC(=O)N(C2=O)CCC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CaV1.3 Antagonist-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the pyrimidinetrione-based compound, CaV1.3 antagonist-1, also identified in scientific literature as N-(3-chlorophenethyl)-N′-cyclopentylpyrimidine-2,4,6-trione, cp-PYT, and compounds 6 or 8 . Initially lauded as a potent and highly selective antagonist of the CaV1.3 L-type calcium channel (LTCC), this compound has been a focal point in the quest for novel therapeutics for neurological disorders such as Parkinson's disease. However, the scientific narrative surrounding its precise mechanism is complex and includes conflicting findings. This document will delve into its discovery, structure-activity relationship, and the controversy regarding its function as both a reported antagonist and activator. Furthermore, it will detail the experimental protocols used in its characterization and explore its impact on downstream signaling pathways.

Introduction to CaV1.3 Channels

Voltage-gated calcium channels are crucial for a myriad of physiological processes, including neurotransmission, muscle contraction, and gene expression. The L-type calcium channels (LTCCs) are divided into four subtypes, with CaV1.2 and CaV1.3 being the most prevalent in the central nervous system. CaV1.3 channels are distinguished by their activation at more negative membrane potentials, making them key regulators of neuronal pacemaking activity, particularly in dopaminergic neurons of the substantia nigra.[1][2] This unique characteristic has implicated CaV1.3 in the pathophysiology of Parkinson's disease, where the sustained calcium influx through these channels is thought to contribute to mitochondrial stress and neuronal degeneration.[1][2][3] Consequently, the development of selective CaV1.3 antagonists has been a significant focus of therapeutic research.

Discovery and Physicochemical Properties of this compound

This compound emerged from high-throughput screening of chemical libraries aimed at identifying selective inhibitors of CaV1.3 channels. It belongs to the pyrimidine-2,4,6-trione class of compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6(1H,3H,5H)-trione |

| Synonyms | cp-PYT, Compound 6 , Compound 8 |

| Molecular Formula | C₁₇H₁₉ClN₂O₃ |

| Molecular Weight | 349.8 g/mol |

| Chemical Structure |

|

Mechanism of Action: A Tale of Duality

The mechanism of action of this compound is a subject of scientific debate. While initial studies championed it as a selective antagonist, subsequent research has presented compelling evidence for its role as a channel activator.

The Antagonist Hypothesis

Initial characterization of this compound was performed using a fluorometric imaging plate reader (FLIPR) assay and whole-cell patch-clamp electrophysiology. These studies reported that the compound selectively inhibited CaV1.3 channels with high potency and remarkable selectivity over the closely related CaV1.2 isoform.

Table 2: Reported Antagonistic Activity of this compound

| Assay | Channel | IC₅₀ (µM) | Selectivity (CaV1.2 IC₅₀ / CaV1.3 IC₅₀) | Reference |

| FLIPR | CaV1.3 | 1.7 | >600 | |

| FLIPR | CaV1.2 | >1000 | >600 |

The high selectivity for CaV1.3 was a significant finding, as it suggested the potential for targeted therapeutic intervention without the cardiovascular side effects associated with non-selective L-type calcium channel blockers.

The Activator Hypothesis

In contrast to the initial findings, a subsequent study provided robust evidence that this compound, referred to as Cp8 in this publication, functions as a CaV1.3 channel activator. Using whole-cell patch-clamp recordings in tsA-201 cells expressing CaV1.3 channels, the researchers observed that the compound increased inward Ca²⁺ currents. This effect was attributed to a slowing of channel activation and inactivation, and an enhancement of tail currents. Similar activating effects were also observed on native CaV1.3 and CaV1.2 channels in mouse chromaffin cells. Weak and non-selective inhibition was only observed under specific experimental conditions, such as when using Ba²⁺ as the charge carrier.

Table 3: Reported Activating Properties of this compound (Cp8)

| Channel | Effect | Experimental Conditions | Reference |

| CaV1.3 | Increased inward Ca²⁺ currents | 50 µM Cp8, 15 mM Ca²⁺ | |

| CaV1.2 | Increased inward Ca²⁺ currents | 50 µM Cp8, 15 mM Ca²⁺ | |

| CaV1.3 | Weak, non-selective inhibition | 10-50 µM Cp8, Ba²⁺ as charge carrier | |

| CaV1.2 | Weak, non-selective inhibition | 10-50 µM Cp8, Ba²⁺ as charge carrier |

This duality in its observed mechanism of action highlights the complexity of its interaction with the CaV1.3 channel and underscores the importance of experimental conditions in determining its pharmacological profile.

Binding Site and Structure-Activity Relationship (SAR)

The precise binding site of this compound on the CaV1.3 channel (encoded by the CACNA1D gene) has not been fully elucidated. However, structure-activity relationship (SAR) studies of pyrimidinetrione analogs have provided valuable insights into the pharmacophore required for activity and selectivity.

A recent study has made a significant breakthrough in identifying a key structural determinant for the selectivity and efficacy of this class of compounds. It was discovered that a single amino acid difference between CaV1.2 and CaV1.3 channels is a major factor in the preferential activity of these pyrimidine-2,4,6-triones. This finding suggests that the binding pocket for these modulators differs subtly but critically between the two channel isoforms, opening avenues for rational drug design to enhance selectivity.

Pharmacophore model for pyrimidinetrione-based CaV1.3 modulators.

Experimental Protocols

The characterization of this compound has relied on two primary experimental techniques: fluorometric imaging plate reader (FLIPR) assays and whole-cell patch-clamp electrophysiology.

FLIPR Calcium Flux Assay

This high-throughput assay measures changes in intracellular calcium concentration in response to channel activation.

-

Cell Line: HEK293 cells stably expressing the human CaV1.3 channel (α1D, β3, and α2δ1 subunits).

-

Calcium Indicator: FLIPR Calcium 6 Assay Kit, which utilizes a fluorescent dye that increases in intensity upon binding to calcium.

-

Assay Principle:

-

Cells are plated in microplates and incubated overnight.

-

The next day, cells are loaded with the FLIPR Calcium 6 dye.

-

The compound of interest (this compound) is added to the cells.

-

The plate is transferred to a FLIPR instrument.

-

Channel activation is induced by the addition of a high concentration of potassium chloride (KCl), which depolarizes the cell membrane.

-

The fluorescence intensity is measured over time to determine the extent of calcium influx.

-

-

Data Analysis: The IC₅₀ value is calculated by measuring the inhibition of the calcium influx at various concentrations of the antagonist.

Workflow for the FLIPR-based calcium influx assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more detailed analysis of the compound's effect on the channel's electrical properties.

-

Cell Line: tsA-201 cells transiently or HEK293 cells stably expressing the CaV1.3 channel subunits.

-

Recording Configuration: Whole-cell patch-clamp.

-

Solutions:

-

External Solution (in mM): 15 CaCl₂ or BaCl₂, 150 Choline-Cl, 1 MgCl₂, 10 HEPES, adjusted to pH 7.3 with CsOH.

-

Internal (Pipette) Solution (in mM): 135 CsCl, 10 Cs-EGTA, 1 MgCl₂, 10 HEPES, 4 ATP-Na₂, adjusted to pH 7.4 with CsOH.

-

-

Voltage Protocol:

-

Holding Potential: -80 mV or -90 mV.

-

Test Pulses: Depolarizing voltage steps of varying duration (e.g., 100 ms) and to various potentials to elicit channel opening.

-

-

Data Analysis: The effect of the compound on current amplitude, activation and inactivation kinetics, and voltage-dependence of activation is measured.

Downstream Signaling Pathways

The modulation of CaV1.3 channels by compounds like this compound has significant implications for downstream signaling cascades, particularly in neurons.

In substantia nigra dopaminergic neurons, CaV1.3 channels are coupled to intracellular calcium signaling pathways that influence both cellular bioenergetics and autoreceptor function.

-

Mitochondrial Metabolism: Calcium influx through CaV1.3 channels can trigger calcium-induced calcium release (CICR) from the endoplasmic reticulum via ryanodine receptors (RyRs). This elevated cytosolic calcium is then taken up by mitochondria, stimulating oxidative phosphorylation and ATP production.

-

D2-Autoreceptor Modulation: CaV1.3 channel activity, in concert with the neuronal calcium sensor-1 (NCS-1), modulates the function of dopamine D2-autoreceptors. This feedback loop is crucial for regulating the firing rate and dopamine release of these neurons.

References

CaV1.3 antagonist-1 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of CaV1.3 antagonist-1, a potent and selective inhibitor of the L-type calcium channel CaV1.3. This document is intended for professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

The L-type calcium channel CaV1.3 is a voltage-gated ion channel that plays a crucial role in the central nervous system, particularly in the pacemaking activity of dopaminergic neurons in the substantia nigra.[1] Dysregulation of CaV1.3 channels has been implicated in the pathogenesis of Parkinson's disease, making it a significant therapeutic target.[2] this compound, identified as 1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-(1H,3H,5H)-trione, has emerged as a highly selective antagonist for this channel, offering a promising tool for both research and potential therapeutic development.[3] This compound demonstrates significantly greater potency for CaV1.3 over the closely related CaV1.2 channel, which is crucial for cardiovascular function, thereby suggesting a favorable safety profile.[3]

Chemical Structure and Properties

The chemical identity and key properties of this compound are summarized below.

Chemical Structure:

Figure 1: Chemical structure of 1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-(1H,3H,5H)-trione.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6(1H,3H,5H)-trione | [4] |

| Molecular Formula | C₁₇H₁₉ClN₂O₃ | |

| Molecular Weight | 334.8 g/mol | |

| CAS Number | 1391385-57-1 | |

| Appearance | Solid | |

| Solubility | DMSO: 100 mg/mL (298.69 mM) with sonication | MedChemExpress |

| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). |

Table 2: Pharmacological Properties

| Property | Value | Remarks | Reference |

| Target | CaV1.3 L-type calcium channel | Potent and highly selective antagonist | |

| IC₅₀ | 1.7 µM | For CaV1.3 | |

| Selectivity | >600-fold vs. CaV1.2 | Based on inhibition of channel current in HEK293 cells. | |

| Inhibition at 5 µM | 31.2% for CaV1.3 | In HEK293 cells | |

| Inhibition at 5 µM | 4.4% for CaV1.2 | In HEK293 cells |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the method described by Kang et al., 2012.

Materials:

-

2-(3-chlorophenyl)ethylamine

-

Cyclopentyl isocyanate

-

Malonyl chloride

-

Dichloromethane (DCM)

-

Standard laboratory glassware and stirring equipment

-

Rotary evaporator

-

Low-Resolution Mass Spectrometer (LRMS) for reaction monitoring

-

NMR spectrometer for structural confirmation

Procedure:

-

To a solution of cyclopentyl isocyanate (2.58 mmol, 1.0 eq.) in 10 mL of dichloromethane, add 2-(3-chlorophenyl)ethylamine (2.58 mmol, 1.0 eq.).

-

Stir the reaction mixture at room temperature for 5 hours.

-

Monitor the completion of the reaction using Low-Resolution Mass Spectrometry.

-

Once the initial reaction is complete, add malonyl chloride (2.84 mmol, 1.1 eq.) dropwise to the mixture under vigorous stirring over a period of 5 minutes.

-

Continue stirring the mixture for 1 hour.

-

Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the solvent.

-

The resulting crude product can be purified by flash column chromatography on silica gel.

Expected Confirmation Data:

-

¹³C NMR (101 MHz, CDCl₃) δ: 164.9, 164.6, 151.1, 140.0, 134.5, 123.0, 129.2, 127.3, 127.1, 54.6, 42.8, 40.3, 33.8, 28.8, 25.7.

-

LRMS m/z (ESI⁻): 333.1 [M-H]⁻.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed for recording CaV1.3 currents in a heterologous expression system like HEK293 cells to assess the inhibitory activity of this compound.

Materials:

-

HEK293 cells stably or transiently expressing human CaV1.3 (α1D), β, and α2δ subunits.

-

Patch-clamp rig with amplifier (e.g., Axopatch 200A), digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette pulling.

-

Microscope for cell visualization.

-

Perfusion system.

Solutions:

-

External (Bath) Solution (in mM): 100 NaCl, 40 NMDG, 5 CaCl₂, 4 KCl, 1 MgCl₂, 10 HEPES, 5 Glucose, 5 Sorbitol. Adjust pH to 7.4 with HCl.

-

Internal (Pipette) Solution (in mM): 108 Cs Methanesulfonate, 4.5 MgCl₂, 1 CaCl₂, 5 Phosphocreatine Na₂, 5 Creatine, 5 Pyruvate, 5 Oxalacetate, 4 Na₂ATP, 24 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

Procedure:

-

Culture HEK293 cells expressing the CaV1.3 channel complex on glass coverslips.

-

Place a coverslip in the recording chamber and perfuse with the external solution at room temperature.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a gigaohm seal (>1 GΩ) on a single, healthy-looking cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

To elicit CaV1.3 currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +50 mV in 10 mV increments for 1000 ms).

-

Record baseline currents.

-

Perfuse the cell with the external solution containing this compound at the desired concentration.

-

After a stable effect is reached, record the currents again using the same voltage protocol.

-

Wash out the compound with the external solution to check for reversibility.

-

Analyze the peak inward current at each voltage step before and after compound application to determine the percentage of inhibition and construct dose-response curves.

FLIPR Calcium Assay

This high-throughput screening assay measures changes in intracellular calcium concentration to determine the antagonist activity of compounds on CaV1.3 channels.

Materials:

-

HEK293 cells stably expressing human CaV1.3 channels.

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 dye).

-

FLIPR Tetra® or similar fluorescent imaging plate reader.

-

High potassium buffer for depolarization.

Procedure:

-

Seed HEK293-CaV1.3 cells into microplates and incubate overnight.

-

Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-8) by incubating for 1 hour at room temperature.

-

Prepare a compound plate with serial dilutions of this compound.

-

Place both the cell and compound plates into the FLIPR instrument.

-

The instrument will add the compound to the cells and monitor the fluorescence kinetically for a period of about five minutes to establish a baseline.

-

A high potassium buffer (e.g., 70 mM final concentration) is then added to depolarize the cells and open the CaV1.3 channels.

-

The resulting increase in intracellular calcium is measured as an increase in fluorescence.

-

The inhibitory effect of this compound is determined by the reduction in the fluorescence signal in the presence of the compound compared to the control (vehicle-treated) wells.

-

Calculate IC₅₀ values from the dose-response curves.

Signaling Pathways and Experimental Workflows

CaV1.3 Signaling in Dopaminergic Neurons

Calcium influx through CaV1.3 channels in dopaminergic neurons is a key driver of their autonomous pacemaking activity. This sustained calcium entry can lead to increased mitochondrial oxidant stress over time, a factor implicated in the selective vulnerability of these neurons in Parkinson's disease. Furthermore, CaV1.3 signaling can modulate the sensitivity of D2-autoreceptors, which are involved in a negative feedback loop controlling dopamine release and neuronal firing.

Caption: CaV1.3 signaling pathway in dopaminergic neurons.

Experimental Workflow for Antagonist Characterization

The characterization of a novel CaV1.3 antagonist typically follows a multi-step process, starting from initial identification through to detailed electrophysiological confirmation.

Caption: Workflow for CaV1.3 antagonist characterization.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the CaV1.3 calcium channel. Its high selectivity over CaV1.2 makes it particularly useful for dissecting the specific contributions of CaV1.3 in neuronal function, with significant implications for the development of novel therapeutics for neurodegenerative disorders such as Parkinson's disease. The experimental protocols and workflows detailed in this guide provide a robust framework for the synthesis, characterization, and application of this and similar compounds in a research and drug discovery setting.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Cav1.3 channels control D2-autoreceptor responses via NCS-1 in substantia nigra dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis of 1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-(1H,3H,5H)-trione (CP8) [protocols.io]

CaV1.3 Antagonist-1: A Profile of Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selectivity profile of CaV1.3 antagonist-1, a compound identified as a potent and highly selective inhibitor of the CaV1.3 L-type calcium channel. This document compiles quantitative data, outlines experimental methodologies, and visualizes key concepts to support research and development efforts in fields such as neuroscience, cardiology, and oncology. This compound, chemically known as 1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-(1H,3H,5H)-trione, has emerged from high-throughput screening and subsequent structure-activity relationship studies as a promising tool for investigating the physiological and pathological roles of CaV1.3 channels.[1]

Quantitative Selectivity Profile

The selectivity of this compound is a critical aspect of its pharmacological profile, particularly its discrimination against the closely related CaV1.2 isoform to minimize potential cardiovascular side effects.[2] The following tables summarize the available quantitative data on the inhibitory potency and selectivity of this antagonist.

| Target | IC50 | Assay Type | Cell Line | Reference |

| CaV1.3 | 1.7 µM | FLIPR Assay | HEK293 | [3] |

| CaV1.2 | > 1000 µM (estimated) | FLIPR Assay | HEK293 | [3][4] |

Table 1: Inhibitory Potency (IC50) of this compound

| Selectivity Ratio | Method | Notes | Reference |

| >600-fold (CaV1.2/CaV1.3) | FLIPR Assay | Calculated from the ratio of IC50 values. |

Table 2: Selectivity Ratio of this compound

Experimental Methodologies

The characterization of this compound's selectivity has been primarily achieved through two key experimental techniques: Fluorometric Imaging Plate Reader (FLIPR) assays for high-throughput screening and whole-cell patch-clamp electrophysiology for detailed functional validation.

Fluorometric Imaging Plate Reader (FLIPR) Assay

The FLIPR assay is a high-throughput method used to measure changes in intracellular calcium concentration.

Principle: HEK293 cells stably expressing either CaV1.3 or CaV1.2 channels are loaded with a calcium-sensitive fluorescent dye, such as Fluo-8. Depolarization of the cell membrane, typically induced by adding a high concentration of potassium chloride, opens the voltage-gated calcium channels, leading to an influx of calcium and a subsequent increase in fluorescence. The antagonist's potency is determined by its ability to inhibit this fluorescence increase in a concentration-dependent manner.

Protocol Outline:

-

Cell Culture: HEK293 cells stably transfected with the cDNA for the desired CaV channel subunits (α1, β, and α2δ) are cultured in appropriate media.

-

Dye Loading: Cells are seeded into 96- or 384-well plates and incubated with a calcium-sensitive fluorescent dye.

-

Compound Addition: A range of concentrations of this compound is added to the wells.

-

Depolarization and Measurement: A solution containing a high concentration of potassium chloride is added to depolarize the cells and initiate calcium influx. The FLIPR instrument simultaneously monitors the fluorescence intensity in each well.

-

Data Analysis: The percent inhibition of the calcium response is calculated for each antagonist concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp electrophysiology provides a direct measure of the ion current flowing through the calcium channels.

Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a single cell expressing the target ion channel. The membrane patch under the pipette tip is then ruptured, allowing for the control of the membrane potential and the measurement of the ionic currents across the entire cell membrane.

Protocol Outline:

-

Cell Preparation: HEK293 cells expressing either CaV1.3 or CaV1.2 channels are prepared for recording.

-

Recording Setup: A patch-clamp rig equipped with an amplifier, data acquisition system, and microscope is used. The extracellular solution contains a charge carrier (e.g., Ba²⁺ or Ca²⁺), and the intracellular solution in the pipette is formulated to isolate the calcium channel currents.

-

Giga-seal Formation and Whole-Cell Configuration: A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.

-

Current Recording: The membrane potential is held at a hyperpolarized level (e.g., -80 mV) and then stepped to various depolarized potentials to elicit channel opening and record the resulting inward currents.

-

Compound Application: this compound is applied to the cell via the extracellular solution, and the effect on the current amplitude is measured.

-

Data Analysis: The percentage of current inhibition is determined at different antagonist concentrations to confirm the inhibitory activity and selectivity observed in the FLIPR assay.

Visualizations

CaV1.3 Signaling Pathway in Neuronal Function

Caption: Role of CaV1.3 in neuronal signaling and its inhibition.

Experimental Workflow for Selectivity Profiling

References

- 1. CaV1.3-selective L-type calcium channel antagonists as potential new therapeutics for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship of N,N′-Disubstituted Pyrimidinetriones as CaV1.3 Calcium Channel-Selective Antagonists for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cav1.3‐selective inhibitors of voltage‐gated L‐type Ca2+ channels: Fact or (still) fiction? - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Recognition of CaV1.3 Antagonist-1: A Technical Guide to its Binding Site on the CaV1.3 Channel

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the binding site and mechanism of action of CaV1.3 antagonist-1, a potent and selective inhibitor of the L-type calcium channel CaV1.3. Also known as 1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-(1H,3H,5H)-trione (alternatively, compound 8 or cp-PYT), this molecule holds significant promise for therapeutic interventions in neurological disorders such as Parkinson's disease.[1][2] This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies, and the molecular determinants of its selectivity, presented in a format tailored for researchers and drug development professionals.

Quantitative Analysis of this compound Interaction

The inhibitory potency and selectivity of this compound have been quantified through various experimental paradigms. The following tables summarize the key quantitative data, primarily presented as IC50 values, derived from functional assays.

Table 1: Inhibitory Potency (IC50) of this compound on CaV1.3 and CaV1.2 Channels

| Compound Name | Assay Type | Channel | IC50 (µM) | Selectivity (CaV1.2 IC50 / CaV1.3 IC50) | Reference |

| This compound (cp-PYT) | FLIPR Assay | CaV1.3 | 1.7 - 6.3 | ~612-fold | [3] |

| This compound (cp-PYT) | FLIPR Assay | CaV1.2 | >1000 | [3] | |

| This compound (cp-PYT) | Whole-Cell Patch Clamp | CaV1.3 | 24.3 | >100-fold | [3] |

| This compound (cp-PYT) | Whole-Cell Patch Clamp | CaV1.2 | >100 µM (approx. 20% inhibition) |

Table 2: Structure-Activity Relationship (SAR) of Pyrimidinetrione Analogs (FLIPR Assay)

| Compound Modification (Relative to this compound) | CaV1.3 IC50 (µM) | CaV1.2 IC50 (µM) | Selectivity Fold | Reference |

| N-cyclohexylethyl substituent | 4.3 | >100 | >23 | |

| 1,1-dimethyl-cyclopentyl substituent | 1.7 | 1162 | ~684 | |

| Norbornyl substituent | Potent | Less active on CaV1.2 | Selective | |

| Charged or hydrophilic aryl substituents | >100 | >100 | None |

The Binding Locus: Within the Dihydropyridine Pocket

Converging lines of evidence indicate that this compound exerts its inhibitory effect by binding to the dihydropyridine (DHP) binding site on the α1 subunit of the CaV1.3 channel. This binding pocket is a well-characterized site for a major class of L-type calcium channel blockers.

The Crucial Role of a Single Amino Acid in Selectivity

The remarkable selectivity of this compound for CaV1.3 over the closely related CaV1.2 isoform is primarily attributed to a single amino acid difference within the DHP binding pocket. In CaV1.3, the residue at position 1078 is a Methionine (M1078) . In contrast, the corresponding residue in CaV1.2 is a Valine (V1063) .

Site-directed mutagenesis studies have confirmed the critical role of this residue. When M1078 in CaV1.3 was mutated to a Valine (M1078V), the inhibitory potency of this compound was significantly diminished, approaching the low potency observed for CaV1.2. Conversely, introducing a Methionine at the corresponding position in CaV1.2 (V1063M) increased its sensitivity to the antagonist. Computational docking simulations suggest that the 3-chlorophenethyl moiety of this compound forms a favorable hydrophobic interaction with M1078 in CaV1.3, an interaction that is less favorable with the smaller Valine residue in CaV1.2.

Experimental Protocols: Methodological Deep Dive

This section provides detailed, representative methodologies for the key experiments used to characterize the binding and functional effects of this compound.

Cellular Calcium Influx Assay (FLIPR)

The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to measure changes in intracellular calcium concentration, providing a functional readout of channel activity.

Objective: To determine the concentration-dependent inhibition of CaV1.3 and CaV1.2 channels by this compound.

Materials:

-

HEK-293 cells stably expressing human CaV1.3 or CaV1.2 channels (including α1, β, and α2δ subunits).

-

Culture medium (e.g., DMEM with 10% FBS, antibiotics).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

-

Probenecid (to prevent dye leakage).

-

Depolarizing agent (e.g., KCl solution).

-

This compound and other test compounds.

-

384-well black-walled, clear-bottom assay plates.

-

FLIPR instrument.

Protocol:

-

Cell Plating: Seed the stable HEK-293 cell lines into 384-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO2.

-

Dye Loading: On the day of the assay, remove the culture medium and add the loading buffer containing the calcium-sensitive dye and probenecid. Incubate for 1 hour at 37°C.

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the antagonist solutions to the cell plate and incubate for a predetermined period (e.g., 10-20 minutes) at room temperature.

-

Signal Measurement: Place the assay plate into the FLIPR instrument. The instrument will add a high-potassium solution to depolarize the cells and open the voltage-gated calcium channels.

-

Data Acquisition: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium.

-

Data Analysis: The peak fluorescence signal is measured. The percentage of inhibition for each antagonist concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents across the cell membrane, providing a detailed characterization of the antagonist's effect on channel gating.

Objective: To measure the direct inhibition of CaV1.3 and CaV1.2 channel currents by this compound.

Materials:

-

HEK-293 cells transiently or stably expressing the CaV1.3 or CaV1.2 channel subunits.

-

External solution (in mM): e.g., 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH.

-

Internal (pipette) solution (in mM): e.g., 135 Cs-MeSO3, 5 CsCl, 1 MgCl2, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES, pH 7.2 with CsOH.

-

Patch pipettes (2-5 MΩ resistance).

-

Patch-clamp amplifier and data acquisition system.

-

Perfusion system for drug application.

Protocol:

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

-

Pipette Filling: Fill a patch pipette with the internal solution.

-

Seal Formation: Under microscopic observation, bring the pipette into contact with a cell and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Current Recording: Clamp the cell membrane potential at a holding potential where the channels are closed (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to +10 mV) to elicit inward Ba2+ currents through the calcium channels.

-

Drug Application: After obtaining a stable baseline recording, perfuse the cell with the external solution containing this compound at various concentrations.

-

Data Analysis: Measure the peak inward current amplitude in the presence and absence of the antagonist. Calculate the percentage of inhibition and determine the IC50 value from the concentration-response curve.

Site-Directed Mutagenesis

This molecular biology technique is used to introduce specific mutations into a DNA sequence, allowing for the investigation of the functional role of individual amino acid residues.

Objective: To mutate the M1078 residue in CaV1.3 to Valine (M1078V) to assess its role in antagonist selectivity.

Materials:

-

Plasmid DNA containing the wild-type CaV1.3 cDNA.

-

Mutagenic primers containing the desired nucleotide change for the M1078V mutation.

-

High-fidelity DNA polymerase (e.g., Pfu polymerase).

-

dNTPs.

-

PCR buffer.

-

DpnI restriction enzyme.

-

Competent E. coli cells for transformation.

Protocol:

-

Primer Design: Design a pair of complementary primers that contain the desired mutation in the center, flanked by 15-20 bases of correct sequence on both sides.

-

PCR Amplification: Perform a PCR reaction using the wild-type plasmid as a template and the mutagenic primers. The high-fidelity polymerase will amplify the entire plasmid, incorporating the primers and the desired mutation.

-

Template Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, thereby selectively digesting the parental (wild-type) plasmid DNA, which was isolated from a dam+ E. coli strain.

-

Transformation: Transform the DpnI-treated, mutated plasmid DNA into competent E. coli cells.

-

Clone Selection and Sequencing: Select individual bacterial colonies and isolate the plasmid DNA. Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

-

Functional Analysis: Use the verified mutant plasmid for expression in HEK-293 cells and subsequent functional analysis using patch-clamp or FLIPR assays as described above.

Visualizing the Path to Understanding: Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate the signaling pathway, the experimental workflow for antagonist characterization, and the logical framework for identifying the selectivity determinant.

Conclusion

This compound represents a significant advancement in the development of selective inhibitors for L-type calcium channels. Its interaction with the CaV1.3 channel is characterized by a high degree of selectivity, primarily governed by the presence of a methionine residue (M1078) within the dihydropyridine binding pocket. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of this and other selective CaV1.3 modulators. A thorough understanding of the molecular determinants of binding and the application of precise functional assays are paramount for the successful development of novel therapeutics targeting the CaV1.3 channel for a range of neurological and other disorders.

References

- 1. CaV1.3-selective L-type calcium channel antagonists as potential new therapeutics for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cav1.3‐selective inhibitors of voltage‐gated L‐type Ca2+ channels: Fact or (still) fiction? - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Profile of CaV1.3 Antagonist-1: A Technical Overview for Neuroscientists and Drug Developers

An In-Depth Examination of 1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-(1H,3H,5H)-trione

Introduction

CaV1.3 antagonist-1, a pyrimidine-2,4,6-trione derivative chemically identified as 1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-(1H,3H,5H)-trione, has emerged from high-throughput screening as a compound of significant interest for neurodegenerative disease research, particularly Parkinson's disease.[1][2] L-type calcium channels (LTCCs) with the CaV1.3 pore-forming subunit are implicated in the mitochondrial oxidant stress that contributes to the pathogenesis of Parkinson's disease.[1][3] The selective antagonism of CaV1.3 channels is therefore a promising therapeutic strategy to mitigate neuronal cell loss without inducing the side effects associated with broader LTCC blockade.[1] This technical guide provides a comprehensive summary of the available data on this compound, including its mechanism of action, relevant signaling pathways, and experimental protocols, with a critical evaluation of the current state of research.

Quantitative Data: In Vitro Characterization

Initial studies have characterized this compound as a potent and highly selective inhibitor of CaV1.3 channels over their CaV1.2 counterparts. However, subsequent research has presented conflicting evidence, suggesting an activating effect on L-type calcium channels. This discrepancy highlights the need for further investigation to fully elucidate the compound's pharmacological profile.

| Parameter | Value | Cell Line | Reference |

| IC50 (CaV1.3) | 1.7 µM | HEK293 cells | |

| Selectivity | >600-fold for CaV1.3 over CaV1.2 | HEK293 cells | |

| Inhibition at 5 µM | 31.2% for CaV1.3 | HEK293 cells | |

| Inhibition at 5 µM | 4.4% for CaV1.2 | HEK293 cells |

Contradictory Findings:

A 2014 study reported that the pyrimidine-2,4,6-trione derivative, referred to as Cp8, functions as a CaV1.3 and CaV1.2 channel activator. The study observed that the compound increased inward Ca2+ currents by slowing activation and inactivation kinetics in both heterologously expressed channels and native channels in mouse chromaffin cells. This finding stands in direct contrast to the initial characterization of the compound as an antagonist.

Due to the limited and conflicting publicly available data, a comprehensive summary of in vivo quantitative effects of this compound is not currently possible. The majority of in vivo research on the role of CaV1.3 in Parkinson's disease has utilized less selective L-type calcium channel blockers, such as isradipine.

Experimental Protocols

Synthesis of this compound (Compound 8)

A detailed protocol for the synthesis of 1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-(1H,3H,5H)-trione has been published. The synthesis involves a structure-activity relationship-based modification of the pyrimidine-2,4,6-trione scaffold.

In Vitro Electrophysiology

The initial characterization of this compound's inhibitory activity was performed using whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing either CaV1.3 or CaV1.2 channels. The conflicting findings that suggest an activating effect also utilized whole-cell patch-clamp recordings in tsA-201 cells expressing the channels and in mouse chromaffin cells.

In Vivo Administration

Signaling Pathways and Mechanisms

The rationale for targeting CaV1.3 in Parkinson's disease stems from its role in the autonomous pacemaking of dopaminergic neurons in the substantia nigra pars compacta. This pacemaking activity, driven in part by CaV1.3 channels, leads to sustained calcium influx and subsequent mitochondrial stress, a key factor in the selective vulnerability of these neurons.

References

- 1. CaV1.3-selective L-type calcium channel antagonists as potential new therapeutics for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a Novel Calcium Selective Antagonist for Neuroprotection in PD | Parkinson's Disease [michaeljfox.org]

- 3. Antagonism of L-type Ca2+ channels CaV1.3 and CaV1.2 by 1,4-dihydropyrimidines and 4H-pyrans as dihydropyridine mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

role of CaV1.3 channels in neuronal excitability

An In-depth Technical Guide on the Core Role of CaV1.3 Channels in Neuronal Excitability

Audience: Researchers, scientists, and drug development professionals.

Introduction

Voltage-gated calcium channels (VGCCs) are fundamental regulators of intracellular calcium concentration, a versatile second messenger that governs a multitude of cellular processes.[1] Within the L-type voltage-gated calcium channel (LTCC) family, the CaV1.3 channel, encoded by the CACNA1D gene, plays a distinct and critical role in the central nervous system (CNS).[2][3][4] Unlike its close relative, CaV1.2, the CaV1.3 channel possesses unique biophysical properties that enable it to influence neuronal excitability at membrane potentials near the firing threshold.[5]

These channels are postsynaptically localized in the soma and dendrites, where they are pivotal in shaping neuronal firing patterns, mediating synaptic plasticity, and driving excitation-transcription coupling. Their dysfunction is increasingly implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, autism spectrum disorders (ASD), and epilepsy, making them a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the biophysical characteristics, physiological functions, pathological implications, and experimental methodologies related to CaV1.3 channels.

Biophysical Properties of CaV1.3 Channels

The functional signature of CaV1.3 channels is defined by their unique gating properties, which distinguish them from other LTCCs.

Low-Voltage Activation: A key feature of CaV1.3 channels is their activation at more hyperpolarized (negative) membrane potentials compared to CaV1.2 channels. This low-voltage activation allows them to open in response to subthreshold depolarizations, positioning them to significantly influence neuronal firing near the resting potential. This property is crucial for their role in pacemaking activities in various neurons.

Inactivation Kinetics: CaV1.3 channels exhibit both voltage-dependent inactivation (VDI) and calcium-dependent inactivation (CDI). CDI is a negative feedback mechanism where calcium influx through the channel binds to calmodulin (CaM), which then interacts with the channel to promote its closure. The kinetics of inactivation are generally slower and less complete compared to CaV1.2 channels, allowing for more sustained calcium entry during prolonged depolarizations.

Regulation by C-terminal Modulation: The biophysical properties of CaV1.3 are tightly regulated by its C-terminus. Alternative splicing of the C-terminal domain gives rise to long and short isoforms that display different sensitivities to CaM, affecting CDI and channel facilitation. A C-terminal modulatory domain (CTM) can interfere with CaM binding, thereby inhibiting channel activity and CDI.

Conductance: The single-channel conductance of CaV1.3 is similar to that of CaV1.2. However, due to their lower activation threshold, they contribute significantly to calcium influx at perithreshold voltages.

Table 1: Comparative Biophysical Data of CaV1.2 vs. CaV1.3 Channels

| Property | CaV1.3 | CaV1.2 | Reference |

| Activation Threshold | Activates at ~20-25 mV more hyperpolarized potentials | Higher voltage-activated | |

| Voltage of Half-Maximal Activation (V0.5, act) | ~ -40 mV to -25 mV (isoform dependent) | ~ -15 mV to -5 mV | |

| Inactivation | Slower and less complete voltage-dependent inactivation | Faster voltage-dependent inactivation | |

| Calcium-Dependent Inactivation (CDI) | Prominent, modulated by C-terminal splice variants | Strong | |

| Single-Channel Conductance (with Ba2+) | ~20-25 pS | ~20-25 pS |

Note: Exact values can vary based on the expression system, auxiliary subunit composition, and specific splice variants.

Physiological Roles in Neuronal Excitability

CaV1.3 channels are integral to several aspects of neuronal function due to their strategic subcellular location and unique gating properties.

-

Pacemaking and Tonic Firing: In neurons that exhibit spontaneous, rhythmic firing, such as dopaminergic neurons of the substantia nigra, CaV1.3 channels contribute to the pacemaker currents that drive this activity. Their ability to open at subthreshold voltages allows them to generate dendritic plateau potentials, during which neurons can fire tonically.

-

Spike-Frequency Adaptation: By coupling to calcium-activated potassium (KCa) channels, such as SK and BK channels, CaV1.3-mediated calcium influx contributes to the afterhyperpolarization (AHP) that follows action potentials. This mechanism is crucial for regulating firing frequency and promoting spike-frequency adaptation.

-

Synaptic Plasticity and Gene Expression: CaV1.3 channels are a key source of calcium for initiating intracellular signaling cascades that lead to synaptic plasticity and changes in gene expression. They provide a preferential pathway for signaling to the nucleus to activate transcription factors like CREB (cAMP response element-binding protein).

-

Persistent Inward Currents (PICs): In spinal motoneurons, CaV1.3 channels are a major contributor to PICs, which amplify synaptic inputs and are essential for sustained motor output.

Signaling Pathways and Molecular Interactions

The function of CaV1.3 is finely tuned by a network of interacting proteins and signaling pathways. Calcium itself is a primary regulator, initiating feedback loops via calcium-binding proteins.

Calmodulin (CaM) and CaMKII: CaM is a key regulatory protein that binds to the C-terminus of the CaV1.3 channel. Ca2+-bound CaM can induce both calcium-dependent inactivation (CDI) and calcium-dependent facilitation (CDF), dynamically modulating channel activity based on the history of calcium influx. Ca2+/calmodulin-dependent protein kinase II (CaMKII) can also phosphorylate the channel, leading to a long-duration facilitation of channel activity, particularly when scaffolded by proteins like densin.

Coupling to KCa Channels: CaV1.3 channels form functional microdomains with calcium-activated potassium channels.

-

BK Channels: Close coupling between CaV1.3 and large-conductance BK channels allows for rapid activation of BK channels following calcium entry, which contributes to the repolarization of the action potential.

-

SK Channels: The activation of small-conductance SK channels by CaV1.3-mediated calcium influx generates the slow AHP, which is critical for controlling firing patterns and preventing over-excitation.

Role in Neuropathology and Disease

Given their central role in regulating neuronal excitability, it is not surprising that mutations and dysregulation of CaV1.3 channels are linked to severe CNS disorders.

-

Autism Spectrum Disorders (ASD): De novo gain-of-function mutations in the CACNA1D gene have been identified in individuals with ASD. These mutations often lead to enhanced Ca2+ signaling, which can disrupt neuronal development and synapse formation. For instance, the A749G mutation causes channels to activate at more negative potentials, while the G407R mutation dramatically slows channel inactivation.

-

Parkinson's Disease (PD): The autonomous pacemaking of vulnerable dopaminergic neurons in the substantia nigra is heavily dependent on CaV1.3 channels. It is hypothesized that the continuous calcium load imposed by this pacemaking activity contributes to mitochondrial stress and the eventual degeneration of these neurons. Consequently, inhibiting CaV1.3 channels is being explored as a neuroprotective strategy for PD.

-

Epilepsy and Seizures: Gain-of-function mutations in CACNA1D have also been associated with seizures and neurological abnormalities. The resulting enhanced CaV1.3 activity can contribute to the paroxysmal depolarization shifts that underlie epileptic discharges.

Pharmacology and Drug Development

CaV1.3 channels are a target for the dihydropyridine (DHP) class of LTCC blockers, such as isradipine and nifedipine, which are widely used to treat hypertension. However, a major challenge in targeting CaV1.3 for neurological disorders is selectivity.

-

Dihydropyridine Sensitivity: CaV1.3 channels are generally less sensitive to DHPs compared to CaV1.2 channels. This sensitivity is also voltage-dependent, increasing at more depolarized potentials.

-

Selectivity Challenges: The high sequence homology between CaV1.2 and CaV1.3 makes the development of selective blockers extremely challenging. Most existing compounds block both isoforms, leading to dose-limiting cardiovascular side effects (e.g., hypotension) when trying to achieve therapeutic concentrations in the brain. The search for truly CaV1.3-selective inhibitors is an active area of drug discovery.

Table 2: Pharmacological Profile of CaV1.3 Channels

| Compound | Class | Action on CaV1.3 | Notes | Reference |

| Isradipine | Dihydropyridine | Antagonist / Blocker | Non-selective (also blocks CaV1.2). Lower sensitivity vs. CaV1.2. | |

| Nifedipine | Dihydropyridine | Antagonist / Blocker | Non-selective. Requires ~10-fold higher concentration for full block vs. CaV1.2 at normal holding potentials. | |

| BayK 8644 | Dihydropyridine | Agonist / Activator | Potentiates channel opening, used experimentally to study gain-of-function effects. |

Experimental Protocols

Studying the precise function and modulation of CaV1.3 channels requires specialized electrophysiological and imaging techniques.

Protocol 1: Whole-Cell Patch-Clamp Recording of CaV1.3 Currents

This protocol describes the characterization of CaV1.3 currents in a heterologous expression system (e.g., tsA-201 or HEK293 cells), a standard method for analyzing channel properties and the effects of mutations or drugs.

I. Cell Preparation and Transfection:

-

Culture tsA-201 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Transiently transfect cells using a calcium phosphate-based method. Co-transfect cDNAs for the CaV1.3 α1 subunit (CACNA1D), along with auxiliary α2δ-1 and β subunits (e.g., β3) to ensure proper channel trafficking and function. A fluorescent protein (e.g., GFP) can be co-transfected as a marker.

-

Allow 48-72 hours for protein expression before recording.

II. Electrophysiological Recording:

-

External (Bath) Solution: Prepare a solution containing (in mM): 10 BaCl2 (or CaCl2), 140 Choline-Cl, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with CsOH. Barium is often used as the charge carrier to eliminate calcium-dependent inactivation and enhance current amplitude.

-

Internal (Pipette) Solution: Prepare a solution containing (in mM): 135 Cs-methanesulfonate, 5 MgCl2, 5 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with CsOH. Cesium is used to block outward potassium currents.

-

Recording Procedure: a. Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope. b. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution. c. Approach a fluorescently-labeled cell and form a giga-ohm seal. d. Rupture the membrane to achieve the whole-cell configuration. Compensate for series resistance (>80%). e. Hold the cell at a negative potential (e.g., -80 mV) to ensure channels are in a closed, non-inactivated state.

III. Voltage Protocols and Data Analysis:

-

Current-Voltage (I-V) Relationship: Apply a series of depolarizing voltage steps (e.g., from -70 mV to +50 mV in 10 mV increments for 200 ms).

-

Activation Curve: Measure the peak inward current at each voltage step. Convert current (I) to conductance (G) using the formula: G = I / (Vm - Erev), where Vm is the command potential and Erev is the reversal potential. Plot normalized conductance against voltage and fit with a Boltzmann function to determine the half-maximal activation voltage (V0.5, act).

-

Inactivation Analysis: To study steady-state inactivation, apply a series of long (5-10 s) pre-pulses to various potentials, followed by a test pulse to elicit a maximal current. Plot the normalized test pulse current against the pre-pulse potential and fit with a Boltzmann function to determine V0.5, inact.

Protocol 2: Calcium Imaging of CaV1.3-Mediated Activity

This protocol provides a general framework for visualizing calcium influx in neurons, which can be adapted to investigate the contribution of CaV1.3 channels.

-

Cell Loading: a. Culture primary neurons or a suitable cell line on glass coverslips. b. Wash cells with a serum-free medium or a physiological salt solution (e.g., HBSS). c. Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) at a final concentration of 2-5 µM for 30-45 minutes at room temperature or 37°C, protected from light. A non-ionic surfactant like Pluronic F-127 is often included to aid dye loading. d. Wash the cells 2-3 times with the salt solution to remove excess dye and allow 20-30 minutes for de-esterification.

-

Imaging: a. Mount the coverslip onto an imaging chamber on a fluorescence microscope equipped with a fast-acquisition camera. b. Perfuse the cells with the salt solution. To stimulate activity, use either field electrical stimulation or apply a high potassium solution to depolarize the cells. c. Acquire images at a high frame rate to capture the dynamics of the calcium transients.

-

Pharmacological Dissection: a. To isolate the contribution of CaV1.3 channels, perform the stimulation protocol in the presence and absence of LTCC blockers. b. Due to the lack of selective blockers, a comparative approach is often used. For instance, comparing the reduction in the calcium signal by a DHP (e.g., nifedipine) in wild-type neurons versus neurons from CaV1.3 knockout mice can reveal the specific contribution of the channel.

Conclusion and Future Directions

The CaV1.3 channel is a uniquely tuned calcium conductor that operates at the threshold of neuronal firing, granting it profound control over excitability, pacemaking, and calcium-dependent signaling. Its established links to severe neurodevelopmental and neurodegenerative diseases have solidified its position as a high-value therapeutic target. However, the full potential of targeting CaV1.3 is currently limited by the challenge of pharmacological selectivity.

Future research must focus on several key areas:

-

Developing Selective Pharmacology: The discovery of CaV1.3-selective inhibitors is paramount for validating its therapeutic potential in preclinical models and for eventual clinical use without cardiovascular side effects.

-

Understanding Splice Variant Function: Elucidating the specific roles of different CaV1.3 splice isoforms in distinct neuronal populations will allow for more targeted therapeutic strategies.

-

Mapping the Channel Interactome: A deeper understanding of the proteins that interact with and modulate CaV1.3 will reveal novel regulatory hubs that could be targeted for drug development.

By advancing our knowledge in these areas, the scientific community can move closer to harnessing the therapeutic potential of modulating CaV1.3 channels to treat a range of debilitating brain disorders.

References

The Nexus of CaV1.3 Antagonism and Mitochondrial Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The L-type calcium channel CaV1.3 has emerged as a critical player in cellular calcium homeostasis, particularly in excitable cells like neurons. Its dysregulation is implicated in a range of neurological disorders, with a growing body of evidence pointing towards a significant link between CaV1.3 activity and mitochondrial function. This technical guide provides an in-depth exploration of the effects of a potent and highly selective CaV1.3 antagonist, "CaV1.3 antagonist-1," on mitochondrial bioenergetics and oxidative stress. While direct experimental data on this specific antagonist's mitochondrial effects are emerging, this guide leverages data from studies on the clinically relevant, albeit less selective, CaV1.3 inhibitor, isradipine, to provide a comprehensive overview of the potential impacts of selective CaV1.3 antagonism on mitochondrial health.

This compound, chemically identified as 1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-(1H,3H,5H)-trione, demonstrates over 600-fold greater potency for CaV1.3 compared to CaV1.2 L-type calcium channels, making it a valuable tool for dissecting the specific roles of CaV1.3.[1][2] This guide will delve into the signaling pathways connecting CaV1.3 to mitochondria, present available quantitative data on the effects of CaV1.3 inhibition, and provide detailed experimental protocols for assessing these effects.

Signaling Pathways and Experimental Workflows

The intricate relationship between CaV1.3 channel activity and mitochondrial function is primarily mediated by calcium influx and its subsequent impact on mitochondrial calcium uptake and reactive oxygen species (ROS) production. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for investigating these interactions.

References

Downstream Signaling Pathways of CaV1.3 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to CaV1.3 and its Inhibition

The voltage-gated L-type calcium channel, CaV1.3, a product of the CACNA1D gene, is a critical component of cellular signaling in a variety of excitable cells, including neurons, cardiac pacemaker cells, and endocrine cells.[1] Unlike its close homolog CaV1.2, CaV1.3 channels activate at more hyperpolarized membrane potentials, positioning them as key regulators of cellular excitability and pacemaking activity near resting potential.[1] The influx of Ca²⁺ through CaV1.3 channels serves as a vital second messenger, initiating a cascade of intracellular events that modulate gene expression, synaptic plasticity, and hormone secretion.

Given its pivotal role in these physiological processes, the inhibition of CaV1.3 has emerged as a promising therapeutic strategy for a range of pathologies. These include Parkinson's disease, where CaV1.3 contributes to the vulnerability of dopaminergic neurons, as well as neuropsychiatric disorders, treatment-resistant hypertension, and certain types of cancer.[2][3] However, the development of selective CaV1.3 inhibitors has been challenging due to the high degree of homology with CaV1.2, which mediates cardiovascular effects.[3] A thorough understanding of the downstream signaling pathways affected by CaV1.3 inhibition is therefore paramount for the development of targeted and effective therapeutics. This guide provides an in-depth overview of these pathways, supported by quantitative data and detailed experimental methodologies.

Core Downstream Signaling Pathways of CaV1.3 Inhibition

The inhibition of CaV1.3 channels curtails the influx of Ca²⁺, thereby dampening the activation of numerous calcium-dependent signaling cascades. The most well-documented of these include the Calmodulin/CaMKII pathway and the ERK/CREB pathway. Emerging evidence also points to a potential interplay with the PI3K/Akt signaling cascade.

Calmodulin and Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII) Signaling

Calmodulin (CaM) is a primary intracellular Ca²⁺ sensor that directly interacts with CaV1.3 channels to induce calcium-dependent inactivation (CDI), a negative feedback mechanism that regulates Ca²⁺ homeostasis. Beyond this direct regulation, Ca²⁺ influx through CaV1.3 channels activates Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII), a key signaling molecule with diverse cellular functions.

Activated CaMKII can, in turn, phosphorylate CaV1.3, creating a positive feedback loop that facilitates channel activity. This facilitation is dependent on the scaffolding protein densin, which links CaMKII to the C-terminus of a long splice variant of CaV1.3. Inhibition of CaV1.3 disrupts this entire cycle, leading to a reduction in CaMKII activation and the subsequent downstream effects.

Extracellular Signal-Regulated Kinase (ERK)/cAMP Response Element-Binding Protein (CREB) Pathway

The ERK/CREB pathway is a crucial signaling cascade that links synaptic activity to changes in gene expression, thereby underlying long-term neuronal plasticity. CaV1.3 plays a significant role in activating this pathway. Studies have demonstrated that CaV1.3-mediated Ca²⁺ influx can lead to the phosphorylation and activation of ERK (also known as MAPK). Activated ERK then translocates to the nucleus, where it phosphorylates and activates the transcription factor CREB. Phosphorylated CREB (pCREB) binds to cAMP response elements (CREs) in the promoters of target genes, such as the immediate early gene c-fos, initiating their transcription.

Inhibition of CaV1.3 has been shown to attenuate the phosphorylation of both ERK and CREB. This has significant implications for cellular processes that are dependent on activity-dependent gene expression, such as learning and memory.

Potential Involvement of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. While the direct regulation of CaV1.3 by this pathway is still under investigation, there is evidence to suggest a functional link. The PI3K/Akt pathway is known to modulate the activity of CaV1.2 channels. Given the structural and functional similarities between CaV1.2 and CaV1.3, it is plausible that a similar regulatory relationship exists for CaV1.3.

Some studies in cancer cell lines have shown that inhibition of L-type calcium channels can be associated with a decrease in Akt phosphorylation. This suggests that CaV1.3-mediated Ca²⁺ influx may contribute to the maintenance of Akt activity. Therefore, inhibition of CaV1.3 could potentially lead to a downregulation of the PI3K/Akt pathway, thereby promoting apoptosis and inhibiting cell proliferation. Further research is needed to fully elucidate the molecular mechanisms of this interaction.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of CaV1.3 inhibition or knockout on downstream signaling molecules and gene expression.

Table 1: Effects of CaV1.3 Inhibition/Knockout on Protein Phosphorylation

| Target Protein | Experimental Model | Method of Inhibition | Change in Phosphorylation | Reference |

| ERK2 | Mouse Ventral Tegmental Area (VTA) | Nifedipine in CaV1.2 DHP insensitive mice | Decreased | |

| CREB | Mouse Ventral Tegmental Area (VTA) | Nifedipine in CaV1.2 DHP insensitive mice | Decreased | |

| Akt (Ser473) | Hippocampal Neurons | Overexpression of dominant-negative CaV1.3 | Decreased | |

| CaMKIIα | Mouse Ventral Tegmental Area (VTA) | Nifedipine in CaV1.2 DHP insensitive mice | Decreased |

Table 2: Effects of CaV1.3 Knockdown on Gene Expression

| Target Gene | Cell/Tissue Type | Method of Knockdown | Fold Change in mRNA Expression | Reference |

| c-fos | Hippocampal Neurons | shRNA | Significantly Decreased | |

| CACNA1D | Human Schizophrenia Post-mortem tissue | N/A (disease state) | Reduced | |

| CACNA1D | Mouse Colon (TNBS-induced colitis) | N/A (disease model) | Significantly Reduced |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring CaV1.3 Currents

This protocol is adapted for recording L-type Ca²⁺ currents from HEK-293 cells transiently expressing CaV1.3.

-

Cell Culture and Transfection:

-

Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Co-transfect cells with plasmids encoding the CaV1.3 α1 subunit, and auxiliary β and α2δ subunits using a suitable transfection reagent. A fluorescent protein (e.g., GFP) can be co-transfected as a marker.

-

Plate transfected cells onto poly-L-lysine-coated coverslips 24 hours post-transfection.

-

Recordings are typically performed 24-72 hours after transfection.

-

-

Solutions:

-

External (Bath) Solution (in mM): 140 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH. Tetrodotoxin (TTX, 0.5 µM) should be included to block voltage-gated sodium channels.

-

Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 EGTA, 1 MgCl₂, 4 Mg-ATP, 0.3 Na-GTP, 10 HEPES, pH 7.2 with CsOH.

-

-

Recording Procedure:

-

Obtain whole-cell patch-clamp recordings using an appropriate amplifier and data acquisition system.

-

Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Hold the cell at a membrane potential of -80 mV to ensure channels are in a closed state.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments for 200 ms) to elicit CaV1.3 currents.

-

To test the effect of an inhibitor, perfuse the bath solution containing the compound of interest and repeat the voltage-step protocol.

-

Analyze the peak current amplitude at each voltage step to construct current-voltage (I-V) relationships.

-

Western Blotting for Phosphorylated Proteins (pERK, pCREB, pAkt)

This protocol outlines the general steps for detecting changes in the phosphorylation status of key signaling proteins.

-

Sample Preparation:

-

Culture cells or dissect tissues of interest.

-

Treat with a CaV1.3 inhibitor or vehicle control for the desired time.

-

Lyse cells or homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-pERK, anti-pCREB, anti-pAkt) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a chemiluminescence imager.

-

Quantify band intensities using densitometry software.

-

Normalize the phosphorylated protein signal to the total protein signal (by stripping and re-probing the membrane with an antibody against the total protein) or a loading control (e.g., β-actin or GAPDH).

-

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol describes how to measure changes in the mRNA levels of target genes following CaV1.3 inhibition or knockdown.

-

RNA Extraction and cDNA Synthesis:

-

Treat cells or tissues as described for western blotting.

-

Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target gene (e.g., c-fos) and a reference gene (e.g., GAPDH), and a qPCR master mix (e.g., SYBR Green or TaqMan).

-

Perform the qPCR reaction in a real-time PCR cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes in both control and treated samples.

-

Calculate the relative change in gene expression using the ΔΔCt method.

-

Conclusion

The inhibition of the CaV1.3 calcium channel has profound effects on several key intracellular signaling pathways, most notably the CaMKII and ERK/CREB cascades, with potential implications for the PI3K/Akt pathway. By reducing Ca²⁺ influx, CaV1.3 inhibitors effectively dampen the activity of these pathways, leading to downstream consequences such as altered gene expression and changes in cellular functions like synaptic plasticity and survival. The intricate nature of these signaling networks underscores the importance of a detailed molecular understanding for the development of novel and specific therapeutic agents targeting CaV1.3. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the multifaceted roles of CaV1.3 and to advance the discovery of next-generation therapies.

References

Methodological & Application

Application Notes and Protocols for CaV1.3 Antagonist-1 Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated L-type calcium channel CaV1.3 plays a crucial role in the central nervous system, cardiovascular system, and endocrine function. Its involvement in neuronal pacemaking has implicated it as a potential therapeutic target for neurodegenerative disorders such as Parkinson's disease.[1][2] CaV1.3 antagonist-1, also known as compound 8 or 1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-(1H,3H,5H)-trione, has been identified as an antagonist of CaV1.3 channels.[1][2] However, the reported potency and selectivity of this compound vary across studies, highlighting the importance of standardized and carefully controlled experimental protocols.

This document provides detailed application notes and a whole-cell patch clamp protocol for the characterization of this compound's effects on CaV1.3 channels heterologously expressed in Human Embryonic Kidney 293 (HEK293) cells.

Quantitative Data Summary

The pharmacological properties of this compound have been a subject of investigation, with some conflicting reports in the literature. The following tables summarize the available quantitative data.

Table 1: Reported IC50 Values for this compound

| Parameter | Cell Type | Measurement Technique | Reported Value (µM) | Reference |

| IC50 | HEK293 | Fluorometric Imaging Plate Reader (FLIPR) | 1.7 | [1] |

| IC50 | HEK293 | Whole-Cell Patch Clamp | 24.3 ± 0.7 |

Table 2: Selectivity and Inhibition of this compound

| Target | Cell Type | Antagonist Concentration (µM) | Percent Inhibition (%) | Selectivity over CaV1.2 | Reference |

| CaV1.3 | HEK293 | 5 | 31.2 | >600-fold (based on FLIPR) | |

| CaV1.2 | HEK293 | 5 | 4.4 |

Note on Discrepancies: Researchers should be aware of the significant discrepancy in the reported IC50 values obtained by different methodologies. Furthermore, some studies suggest that the inhibitory effect and selectivity of this compound are highly dependent on the auxiliary β-subunit co-expressed with the CaV1.3 channel. Under certain experimental conditions, this compound has also been reported to act as a CaV1.2 and CaV1.3 channel activator. Careful experimental design and data interpretation are therefore crucial.

Experimental Protocols

Whole-Cell Patch Clamp Protocol for CaV1.3 in HEK293 Cells

This protocol is designed for recording CaV1.3 currents from transiently transfected HEK293 cells to assess the inhibitory effects of this compound.

Materials:

-

Cell Line: HEK293 cells transiently or stably expressing human CaV1.3.

-

This compound: Stock solution prepared in DMSO.

-

Patch Pipettes: Borosilicate glass, 3-5 MΩ resistance when filled with intracellular solution.

-

Patch Clamp Amplifier and Data Acquisition System.

Solutions:

Table 3: Composition of Recording Solutions

| Extracellular Solution (in mM) | Intracellular Solution (in mM) |

| 140 N-methyl-D-glucamine | 135 CsCl |

| 10 HEPES | 10 HEPES |

| 10 Glucose | 10 EGTA |

| 5 CsCl | 4 MgATP |

| 2 CaCl2 or BaCl2 | 1 MgCl2 |

| 1 MgCl2 | |

| Adjust pH to 7.4 with CsOH | Adjust pH to 7.2 with CsOH |

| Osmolarity ~310 mOsm | Osmolarity ~290 mOsm |

Procedure:

-

Cell Preparation: Plate HEK293 cells expressing CaV1.3 onto glass coverslips 24-48 hours before recording.

-

Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to a resistance of 3-5 MΩ. Fill the pipette with filtered intracellular solution and ensure no air bubbles are present.

-

Recording Setup: Place the coverslip with cells in the recording chamber and perfuse with extracellular solution at a rate of 1-2 mL/min.

-

Gigaohm Seal Formation: Approach a cell with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).

-

Whole-Cell Configuration: After establishing a stable gigaohm seal, apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Cell Stabilization: Allow the cell to stabilize for 3-5 minutes before starting the voltage clamp protocol.

-

Voltage Clamp Protocol:

-

Hold the cell at a membrane potential of -80 mV.

-

To elicit CaV1.3 currents, apply a series of depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments for 200 ms).

-

A P/4 leak subtraction protocol can be used to minimize leak currents.

-

-

Data Acquisition: Record the resulting calcium channel currents.

-

Drug Application:

-

After obtaining a stable baseline recording, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

-

Allow sufficient time for the drug to equilibrate (typically 2-5 minutes).

-

Repeat the voltage clamp protocol to measure the effect of the antagonist on CaV1.3 currents.

-

Perform a washout by perfusing with the drug-free extracellular solution to check for reversibility of the effect.

-

-

Data Analysis:

-

Measure the peak current amplitude at each voltage step before and after drug application.

-

Calculate the percentage of inhibition for each concentration of the antagonist.

-

Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

-

Visualizations

Signaling Pathway

Caption: Simplified signaling pathway of CaV1.3 channel and its antagonist.

Experimental Workflow

Caption: Whole-cell patch clamp experimental workflow.

References

Application Notes and Protocols: In Vitro Assay Development for CaV1.3 Antagonist-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The L-type calcium channel CaV1.3 plays a crucial role in various physiological processes, including cardiac pacemaking, neuronal excitability, and hormone secretion.[1] Dysregulation of CaV1.3 channel activity has been implicated in several pathological conditions, making it an attractive therapeutic target for neurological and cardiovascular diseases.[2] "CaV1.3 antagonist-1" is a potent and highly selective antagonist of the CaV1.3 channel, demonstrating over 600-fold selectivity against the closely related CaV1.2 channel.[3] This high selectivity minimizes the potential for off-target effects, particularly cardiovascular side effects associated with non-selective L-type calcium channel blockers.[4]

These application notes provide detailed protocols for the in vitro characterization of "this compound" and other potential CaV1.3 modulators using two standard industry methodologies: automated patch-clamp electrophysiology and high-throughput fluorescent calcium flux assays.

CaV1.3 Signaling Pathway